N-(Pyridin-2-yl)-4-sulfanylbutanamide
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Overview
Description
Butanamide, 4-mercapto-N-2-pyridinyl- is an organic compound with the molecular formula C9H12N2OS It is characterized by the presence of a butanamide backbone with a mercapto group at the fourth position and a pyridinyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-mercapto-N-2-pyridinyl- typically involves the reaction of 4-mercaptobutyric acid with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-mercapto-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Butanamide, 4-mercapto-N-2-pyridinyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Butanamide, 4-mercapto-N-2-pyridinyl- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridinyl group can interact with nucleic acids or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-2-pyridinyl-: Lacks the mercapto group, resulting in different chemical reactivity.
Mercaptopurine: Contains a mercapto group but has a different backbone structure.
Uniqueness
Butanamide, 4-mercapto-N-2-pyridinyl- is unique due to the presence of both the mercapto and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
93289-57-7 |
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Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
N-pyridin-2-yl-4-sulfanylbutanamide |
InChI |
InChI=1S/C9H12N2OS/c12-9(5-3-7-13)11-8-4-1-2-6-10-8/h1-2,4,6,13H,3,5,7H2,(H,10,11,12) |
InChI Key |
ZKHRLBBTDFNOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCS |
Origin of Product |
United States |
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